1-Boc-7-fluoro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

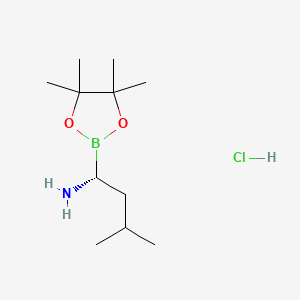

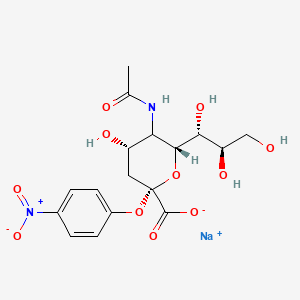

1-Boc-7-fluoro-1H-indazole, also known as tert-butyl 7-fluoro-1H-indazole-1-carboxylate, is a chemical compound with the molecular formula C12H13FN2O2 . It has a molecular weight of 236.25 . The compound is typically a white to brown solid .

Molecular Structure Analysis

The InChI code for 1-Boc-7-fluoro-1H-indazole is 1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 . This indicates the presence of a tert-butyl group (Boc), a fluorine atom at the 7th position, and an indazole ring in the structure.Physical And Chemical Properties Analysis

1-Boc-7-fluoro-1H-indazole is a white to brown solid . It has a molecular weight of 236.25 . The compound should be stored at a temperature of +4°C .科学的研究の応用

Supramolecular Organization and Synthetic Procedure

1-Boc-7-fluoro-1H-indazole is a derivative of 1H-indazole, a heterocyclic compound that has seen extensive study due to its interesting chemical and pharmacological properties. Research on perfluorinated 1H-indazoles, including 1-Boc-7-fluoro-1H-indazole, reveals their potential in forming supramolecular structures. These structures depend on the length of the perfluoroalkyl chain, showcasing their utility in materials science for creating organized molecular assemblies. Additionally, the synthesis of hydrotris(indazolyl)borate thallium complexes from these perfluorinated indazoles indicates their potential as ligands in coordination chemistry. This research highlights the versatility of 1H-indazole derivatives in forming complex molecular systems with potential applications in materials science and catalysis (Muñoz et al., 2014).

Synthetic Methodologies

The development of new synthetic methodologies for 1H-indazole derivatives, including 1-Boc-7-fluoro-1H-indazole, focuses on creating more efficient routes to these compounds due to their prominence in drug discovery. The Mitsunobu reaction, for instance, has been adapted to synthesize N1-substituted 1H-indazoles efficiently. This method represents an expansion in the chemical repertoire of the Mitsunobu reaction, demonstrating its unprecedented use in constructing the 1H-indazole nucleus with potential implications for pharmaceutical synthesis and design (Conlon et al., 2019).

Biological Applications

The exploration of 1H-indazole derivatives, including fluorinated versions, for biological activities is a significant area of research. Studies on fluorinated analogues of marsanidine, which include 1-Boc-7-fluoro-1H-indazole, demonstrate the impact of fluorination on pharmacological properties. Specifically, C-7 fluorinated compounds have shown promising hypotensive and bradycardic activities, indicating the potential of 1H-indazole derivatives in developing new cardiovascular drugs (Wasilewska et al., 2014).

Antimicrobial Enzyme Inhibition

Research into the effects of indazole derivatives on enzymes has uncovered that some, including 7-fluoro-1H-indazole, inhibit lactoperoxidase (LPO), an enzyme with antimicrobial properties. This discovery opens new avenues for studying the interaction between indazole derivatives and biological molecules, potentially leading to the development of novel antimicrobial agents or strategies to modulate enzyme activity for therapeutic purposes (Köksal & Alım, 2018).

Factor Xa Inhibition

The novel series of 7-fluoroindazole derivatives, including 1-Boc-7-fluoro-1H-indazole, has been identified as potent and selective inhibitors of factor Xa, an essential enzyme in the coagulation cascade. This research provides a basis for developing new anticoagulant drugs with improved efficacy and selectivity, showcasing the therapeutic potential of 1H-indazole derivatives in cardiovascular diseases (Lee et al., 2008).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 7-fluoroindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCONSWGCHISOGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2F)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-7-fluoro-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

![(5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate](/img/structure/B599149.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)